N-[2-(3-Fluoroanilino)-3-(thiophen-2-yl)quinoxalin-6-yl]benzamide
Description
N-(2-((3-Fluorophenyl)amino)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
CAS No. |
832081-93-3 |
|---|---|
Molecular Formula |
C25H17FN4OS |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[2-(3-fluoroanilino)-3-thiophen-2-ylquinoxalin-6-yl]benzamide |
InChI |
InChI=1S/C25H17FN4OS/c26-17-8-4-9-18(14-17)27-24-23(22-10-5-13-32-22)29-21-15-19(11-12-20(21)30-24)28-25(31)16-6-2-1-3-7-16/h1-15H,(H,27,30)(H,28,31) |
InChI Key |
YEQSIMMGKCFGOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CS4)NC5=CC(=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-Fluorophenyl)amino)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a diketone.
Substitution Reactions: Introduction of the 3-fluorophenyl and thiophen-2-yl groups can be achieved through nucleophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction with benzoyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-Fluorophenyl)amino)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-((3-Fluorophenyl)amino)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Other quinoxaline derivatives with similar structures and biological activities.
Benzamide Derivatives: Compounds with the benzamide functional group that exhibit similar properties.
Uniqueness
N-(2-((3-Fluorophenyl)amino)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-[2-(3-Fluoroanilino)-3-(thiophen-2-yl)quinoxalin-6-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by case studies and relevant research findings.
Chemical Structure and Properties
This compound is composed of a quinoxaline core, which is known for its diverse biological activities. The molecular formula is and it features a fluorinated aniline moiety and a thiophene ring, which contribute to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.48 g/mol |
| CAS Number | 832081-93-3 |
Quinoxaline derivatives, including this compound, exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : These compounds often act as inhibitors of specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : They may interact with various receptors, leading to altered signaling pathways that affect cell proliferation and apoptosis.
- Biochemical Pathways : Quinoxaline derivatives are known to influence pathways such as apoptosis and cell cycle regulation, making them potential candidates for cancer therapy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:
- MDA-MB-231 (breast cancer)
- SUIT-2 (pancreatic cancer)
- HT-29 (colon cancer)
In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, a critical mechanism for effective anti-cancer agents. For example, derivatives with similar structures have been reported to be more potent than standard treatments like cisplatin against certain cell lines .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of related quinoxaline compounds using the MTT assay. The results indicated that several derivatives exhibited IC50 values significantly lower than that of cisplatin, suggesting enhanced potency .
- Apoptosis Induction : Flow cytometric analysis revealed that these compounds could increase the percentage of sub-G1 cells, indicative of apoptosis. This was further confirmed through Hoechst 33,258 staining, which highlighted morphological changes associated with programmed cell death .
Comparative Analysis
To understand the uniqueness of this compound in comparison to other quinoxaline derivatives, a comparative analysis was conducted:
| Compound Name | IC50 (MDA-MB-231) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Apoptosis induction |
| 5e (related compound) | 0.4 µM | Topoisomerase II inhibition |
| Cisplatin | 31.5 µM | DNA cross-linking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
